molecular formula C14H24F3NO5 B2374272 oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate,trifluoroacetic acid CAS No. 1955485-27-4

oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate,trifluoroacetic acid

Cat. No.: B2374272
CAS No.: 1955485-27-4
M. Wt: 343.343
InChI Key: ZLBSAHFFVKGAOM-JMFXEUCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid, also known as OMA, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and is commonly used as a building block for the synthesis of peptides and proteins. OMA has been shown to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Chemical Development

  • Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, known as an anticonvulsant, has undergone development in manufacturing processes, involving chiral alkylations and considerations for cost-effective production (Hoekstra et al., 1997).

Chemoenzymatic Manufacturing Process

  • A novel chemoenzymatic manufacturing process for this compound, improving process efficiency and reducing solvent use, has been developed (Martínez et al., 2008).

Analytical Techniques

  • A specific and sensitive isocratic method for measuring this compound in rat plasma and milk via high-performance liquid chromatography was developed, enhancing its quantification in biological samples (Windsor & Radulovic, 1995).

Synthesis and Chemical Transformations

  • Research has been conducted on the synthesis of similar oxolane derivatives and their applications in esterifications and selective reactions, demonstrating the versatility of these compounds (Wang et al., 2012).

Electrochemical Fluorination

  • Electrochemical fluorination studies of ester derivatives related to oxolane-2-yl compounds, leading to new fluorinated products, showcase the compound's potential in synthetic chemistry (Takashi et al., 2005).

Enantioselective Synthesis

  • An enantioselective synthesis method for this compound using asymmetric hydrogenation has been developed, contributing to its efficient production (Burk et al., 2003).

Safety Assessment in Food Contact Materials

  • Safety assessments for similar trifluoroacetic acid derivatives used in food contact materials have been conducted, ensuring consumer safety (Flavourings, 2014).

Properties

IUPAC Name

oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3.C2HF3O2/c1-9(2)5-10(7-13)6-12(14)16-11-3-4-15-8-11;3-2(4,5)1(6)7/h9-11H,3-8,13H2,1-2H3;(H,6,7)/t10-,11?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSAHFFVKGAOM-JMFXEUCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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